9-Dodecenoic acid, methyl ester
Overview
Description
9-Dodecenoic acid, methyl ester is an organic compound with the molecular formula C13H24O2. It is a methyl ester derivative of 9-dodecenoic acid, characterized by the presence of a double bond between the ninth and tenth carbon atoms in the dodecenoic acid chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-dodecenoic acid, methyl ester can be achieved through several methods. One common approach involves the ethenolysis of a mixture of E- and Z-isomers of methyl 9-dodecenoate. The reaction is typically carried out under specific conditions, such as the use of a catalyst and pressurization with ethylene. For instance, a stock solution of a catalyst (prepared according to known methods) is added to methyl 9-dodecenoate, and the reaction mixture is pressurized by 10 bar ethylene and stirred at room temperature for 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of low-cost plant-oil derivatives, such as coconut oil. This process is facilitated by the use of specific enzymes or chemical catalysts to convert the fatty acids in the oil into the desired methyl ester .
Chemical Reactions Analysis
Types of Reactions
9-Dodecenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated esters or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the ester group with a different alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include epoxides, saturated esters, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds.
Scientific Research Applications
9-Dodecenoic acid, methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 9-dodecenoic acid, methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid, methyl ester:
9-Octadecenoic acid, methyl ester, (E)-:
Uniqueness
9-Dodecenoic acid, methyl ester is unique due to its shorter carbon chain compared to similar compounds like 9-octadecenoic acid, methyl ester. This difference in chain length can result in variations in physical and chemical properties, such as boiling point, density, and reactivity.
Properties
IUPAC Name |
methyl (E)-dodec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h4-5H,3,6-12H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQEMMRMJGHSA-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39202-17-0 | |
Record name | 9-Dodecenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039202170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Dodecenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dodec-9-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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